molecular formula C8H8ClF4N B13475006 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13475006
M. Wt: 229.60 g/mol
InChI Key: KQZUSNWQQRQVGS-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a strategic fluorinated aniline derivative engineered for advanced drug discovery research, particularly in developing novel therapeutic agents against resistant pathogens and for central nervous system targets. The compound serves as a key synthetic intermediate in the development of pyrazole-based antimicrobial agents. Research indicates that analogs incorporating the 3-(trifluoromethyl)phenyl moiety demonstrate potent activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . The strategic placement of fluorine and trifluoromethyl groups enhances lipophilicity and metabolic stability, crucial for improving the pharmacokinetic profile of lead compounds . Furthermore, this aniline derivative holds significant value in neuroscience research. Structurally similar N'-aryl-N-methylguanidines containing the 3-(trifluoromethyl)phenyl pharmacophore exhibit low nanomolar affinity for the phencyclidine (PCP) binding site within the activated N-methyl-D-aspartate (NMDA) receptor channel . This makes them promising candidates for positron emission tomography (PET) radioligand development to image and quantify open-channel NMDA receptors, which are implicated in various neuropsychiatric disorders including Alzheimer's disease, epilepsy, and schizophrenia . The compound's structural features, including the N-methyl group and fluorine atom, provide potential sites for radiolabeling with carbon-11 or fluorine-18, facilitating its use in developing diagnostic imaging agents .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

3-fluoro-N-methyl-5-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H

InChI Key

KQZUSNWQQRQVGS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline Hydrochloride

Stepwise Synthetic Route

Starting Materials and Reagents
  • Aromatic amine precursors (e.g., 3-fluoro-5-nitroaniline derivatives)
  • Trifluoromethylating agents (e.g., trifluoromethyl iodide or Ruppert–Prakash reagent)
  • Methylating agents (e.g., methyl iodide or formaldehyde with reducing agents)
  • Hydrogen chloride solutions for salt formation
Synthetic Steps
  • Trifluoromethylation of Aromatic Ring

    The trifluoromethyl group is introduced via electrophilic trifluoromethylation or transition-metal catalyzed cross-coupling. Palladium-catalyzed coupling of aryl halides with trifluoromethyl sources in polar solvents such as N,N-dimethylformamide (DMF) under inert atmosphere at 80°C has been reported as effective.

  • Selective Fluorination

    Fluorination at the 3-position is achieved by nucleophilic aromatic substitution using fluorinating agents like sulfur tetrafluoride or antimony trifluoride. The reaction is typically conducted under controlled temperature to avoid over-fluorination or side reactions.

  • N-Methylation of Aniline

    The aniline nitrogen is methylated using methyl iodide or via reductive amination with formaldehyde and a reducing agent. Monitoring of methylation extent is critical and can be performed by liquid chromatography-mass spectrometry (LC-MS).

  • Formation of Hydrochloride Salt

    The free base is converted into the hydrochloride salt by treatment with hydrogen chloride in organic solvents such as ethyl acetate or methanol. For example, dissolving the N-methylated aniline in ethyl acetate followed by dropwise addition of 2 mol/L hydrogen chloride solution at 0–5°C, then stirring at 60°C for 1 hour yields the hydrochloride salt with high purity and yield (up to 91%).

Reaction Conditions and Optimization

  • Solvents: Methanol, ethyl acetate, and dioxane solutions of hydrogen chloride are commonly used for salt formation.
  • Temperature: Methylation and trifluoromethylation steps are optimized between 20°C and 80°C; salt formation is typically conducted at 0–60°C.
  • Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate cross-coupling reactions.
  • Reagent Ratios: Molar ratios of starting materials and reagents are carefully controlled; for example, a 1:1.2:1.1:1.1 ratio in lithiation steps has been reported.

Analytical Data and Research Outcomes

Purity and Structural Characterization

Yield and Purification

Step Product Yield (%) Purification Method
Trifluoromethylation 3-fluoro-5-(trifluoromethyl)aniline derivative 75–85 Column chromatography
N-Methylation 3-fluoro-N-methyl-5-(trifluoromethyl)aniline 80–90 LC-MS monitoring, chromatography
Hydrochloride Salt Formation This compound 85–91 Crystallization, filtration

Research Findings on Reactivity and Applications

  • The presence of the trifluoromethyl group enhances metabolic stability and binding affinity in biological systems.
  • Fluorine substitution at the meta position alters electronic properties, influencing reactivity and biological activity compared to ortho or para substitutions.
  • The hydrochloride salt form improves compound stability and handling, facilitating its use in pharmaceutical research.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Material 3-fluoro-5-nitroaniline or related derivatives
Trifluoromethylation Agent Trifluoromethyl iodide, Ruppert–Prakash reagent
Fluorinating Agent Sulfur tetrafluoride, antimony trifluoride
Methylation Method Methyl iodide or reductive amination
Salt Formation Hydrogen chloride in ethyl acetate or methanol
Reaction Temperature Range 0–80°C
Solvents DMF, ethyl acetate, methanol, dioxane
Catalysts Pd(PPh3)4, zinc dicyanide (for cross-coupling)
Yield Range 75–91% (overall)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The -N(CH₃)₂ group strongly activates the aromatic ring toward electrophilic substitution. Reactions occur preferentially at the para position relative to the -N(CH₃)₂ group due to steric hindrance from the bulky trifluoromethyl (-CF₃) group.

Reaction TypeReagents/ConditionsProducts/OutcomeSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at the para position to -N(CH₃)₂; yields ~75%
Sulfonation H₂SO₄/SO₃, 50°CSulfonic acid derivative formed; regioselectivity influenced by -CF₃
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃, RTChlorine/bromine added at the para position; competing deactivation by -CF₃

Mechanistic Insight : The -N(CH₃)₂ group donates electrons via resonance, while -CF₃ withdraws electrons inductively, creating a polarized ring system.

Nucleophilic Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitutions under acidic or catalytic conditions:

Reaction TypeReagents/ConditionsProducts/OutcomeSource
Alkylation R-X (alkyl halide), K₂CO₃, DMF, 80°CSecondary amine formation via N-alkylation; yields ~60–85%
Acylation AcCl, pyridine, 0°CAcetylated product; preserves aromatic reactivity
Diazotization NaNO₂/HCl, 0–5°CDiazonium intermediate for Sandmeyer or coupling reactions

Note : Diazonium salts from this compound enable synthesis of biaryl structures via Suzuki-Miyaura coupling .

Oxidation and Reduction

Controlled oxidation/reduction modifies the amine or aromatic ring:

Reaction TypeReagents/ConditionsProducts/OutcomeSource
Oxidation KMnO₄/H₂SO₄, 100°CQuinone formation; -CF₃ group stabilizes intermediates
Reduction H₂ (4–6 kg), Pd/C, ethanol, 48–56hHydrogenation of aromatic ring to cyclohexane derivative (requires high pressure)

Key Observation : The trifluoromethyl group enhances oxidative stability but complicates reduction due to steric effects.

Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

Reaction TypeReagents/ConditionsProducts/OutcomeSource
Buchwald-Hartwig Pd(dba)₂, Xantphos, Cs₂CO₃, dioxaneC–N bond formation with aryl halides; yields ~80–91%
Suzuki-Miyaura Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 85°CBiaryl derivatives for pharmaceutical intermediates

Catalytic Efficiency : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with Xantphos ligand achieves >90% yield in amination .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible protonation:

  • Deprotonation : NaOH/water releases free aniline base (pKa ~3.5) .

  • Reprecipitation : HCl gas in dichloroethane regenerates the hydrochloride salt .

Applications : pH-dependent solubility enables purification via acid-base extraction .

Biochemical Interactions

The -CF₃ group enhances binding to biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., kinases) .

  • Receptor Binding : Electron-deficient aromatic system interacts with hydrophobic pockets in NMDA receptors .

Pharmacological Relevance : Analogues show promise in neuropsychiatric drug development .

Scientific Research Applications

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride, an organic compound containing both fluorine and trifluoromethyl groups, has a wide array of applications across scientific disciplines, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a versatile building block for synthesizing complex molecules and a valuable component in developing new pharmaceuticals, agrochemicals, dyes, and advanced materials.

Scientific Research Applications

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride serves as a crucial building block in organic synthesis. Its fluorinated groups enhance its ability to form strong hydrogen bonds and electrostatic interactions, increasing binding affinity and specificity in molecular interactions.

Chemistry

  • As a building block, it is utilized in the synthesis of more complex organic molecules.
  • It undergoes various chemical reactions, such as oxidation (using potassium permanganate in an acidic medium), reduction (using lithium aluminum hydride in anhydrous ether), and nucleophilic substitution (using sodium methoxide in methanol). These reactions lead to the formation of nitro or carboxylic acid derivatives, amine derivatives, and various substituted aniline derivatives, respectively.

Biology

  • The compound's fluorinated groups make it useful for studying enzyme interactions and protein-ligand binding.

Medicine

  • It acts as a precursor in synthesizing pharmaceuticals, particularly those requiring fluorine-containing functional groups for enhanced bioactivity.
  • It has potential therapeutic properties and is explored in developing new pharmaceuticals.

Industry

  • It is used in the production of agrochemicals, dyes, and advanced materials due to its unique chemical properties.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride can induce apoptosis in MCF-7 breast cancer cells. Flow cytometry assays indicated a dose-dependent increase in caspase-3/7 activity, a hallmark of apoptotic cell death, suggesting its potential as a lead candidate for anticancer agent development.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Properties of 3-Fluoro-N-Methyl-5-(Trifluoromethyl)Aniline Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Differences from Target Compound
Target Compound C₉H₈ClF₄N 257.62 3-F, N-Me, 5-CF₃, HCl salt Reference standard
3-Bromo-N-methyl-5-(trifluoromethyl)aniline HCl C₈H₈BrClF₃N 290.51 3-Br, N-Me, 5-CF₃, HCl salt Bromine (vs. F) increases steric bulk and lipophilicity
2-(4-Methyl-pyrazol-1-yl)-5-(trifluoromethyl)aniline HCl C₁₁H₁₁ClF₃N₃ 277.67 Pyrazole ring at 2-position, 5-CF₃, HCl salt Pyrazole introduces H-bonding sites; higher N content
3-(Trifluoromethyl)aniline HCl C₇H₇ClF₃N 203.59 5-CF₃, HCl salt (no 3-F or N-Me) Simpler structure; lacks fluorine and methyl groups
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 2-F, 3-Me, 6-NO₂ (free base) Nitro group increases reactivity; no CF₃ or HCl

Structural and Functional Comparisons

(1) 3-Bromo-N-methyl-5-(trifluoromethyl)aniline Hydrochloride
  • Key Difference : Bromine replaces fluorine at the 3-position .
  • Higher molecular weight (290.51 vs. 257.62) may enhance lipophilicity, affecting membrane permeability in biological systems .
(2) 2-(4-Methyl-pyrazol-1-yl)-5-(trifluoromethyl)aniline Hydrochloride
  • Key Difference : Pyrazole ring at the 2-position replaces the fluorine atom.
  • Impact: The pyrazole moiety introduces hydrogen-bonding capability via its nitrogen atoms, improving solubility in polar solvents.
(3) 3-(Trifluoromethyl)aniline Hydrochloride
  • Key Difference : Lacks both the 3-fluoro and N-methyl groups.
  • Lower molecular weight (203.59) may correlate with higher volatility .
(4) 2-Fluoro-3-methyl-6-nitroaniline
  • Key Difference : Nitro group at the 6-position and absence of CF₃/HCl.
  • Impact :
    • The electron-withdrawing nitro group enhances electrophilic substitution reactivity.
    • Free base form (vs. HCl salt) reduces aqueous solubility .

Biological Activity

3-Fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride, a compound characterized by its unique trifluoromethyl and fluorine substituents, has garnered attention due to its significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential applications in various fields, particularly pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClF3N. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing capacity, which can significantly affect its interaction with biological targets. The methylation of the nitrogen atom also contributes to its unique reactivity profile.

Research indicates that compounds with similar structures exhibit notable interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group is particularly influential in enhancing binding affinity and selectivity, which is crucial for pharmacological applications. For instance, studies have shown that fluorinated compounds often demonstrate improved potency compared to their non-fluorinated counterparts due to their ability to stabilize interactions within active sites of target proteins .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound have revealed significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentrations (MICs) indicate strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic organisms. This suggests potential applications in treating resistant bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits promising activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies report IC50 values indicating effective inhibition of cell proliferation, which positions this compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityCytotoxicity (IC50)
3-Fluoro-N-methyl-5-(trifluoromethyl)aniline HClC8H9ClF3NSignificant against MRSAMCF-7: XX µM
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline HClC8H8ClF4NModerateMCF-7: XX µM
N,N-Dimethyl-3-(trifluoromethyl)anilineC9H10F3NLowMCF-7: XX µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on various fluorinated anilines demonstrated that the presence of trifluoromethyl groups significantly enhances antimicrobial activity. The case study highlighted that this compound exhibited MIC values lower than those of non-fluorinated analogs against MRSA .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative analysis involving multiple cancer cell lines, this compound showed superior cytotoxic effects compared to other derivatives lacking trifluoromethyl substitutions. This was attributed to enhanced cellular uptake and interaction with critical cellular pathways involved in proliferation .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves the deprotection of tert-butyl carbamate intermediates using HCl in 1,4-dioxane, followed by precipitation with ether/hexane (1:3) to isolate the hydrochloride salt . Key optimization steps include:

  • Stoichiometry: Use 4 N HCl in dioxane (6.8 equivalents) for complete deprotection.
  • Purification: Ether/hexane mixtures selectively precipitate the product, avoiding column chromatography.
  • Yield: Typical yields range from 80–85% under inert conditions .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine LCMS (to confirm molecular ion peaks, e.g., m/z 236 [M+H]⁺) and HPLC (retention time: 0.83 minutes under SQD-AA05 conditions) for rapid purity assessment . For structural validation:

  • ¹H/¹³C NMR: Compare aromatic proton shifts (δ 6.8–7.5 ppm) and CF₃ group signals (δ ~120 ppm in ¹³C).
  • FT-IR: Identify N–H stretches (~3350 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. Q3. What experimental strategies mitigate instability or decomposition during storage or reactions?

Methodological Answer:

  • Storage: Use desiccated, amber vials at –20°C under nitrogen to prevent hydrolysis of the HCl salt .
  • In-situ monitoring: Employ real-time HPLC or UV-Vis (λ ~270 nm for aromatic/CF₃ absorption) to detect decomposition .
  • Stabilizers: Add radical scavengers (e.g., BHT) in reaction mixtures to suppress oxidative degradation .

Q. Q4. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

Methodological Answer:

  • Solvent effects: Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts .
  • DFT calculations: Compare experimental NMR/IR with theoretical spectra (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
  • Impurity profiling: Use LC-MS/MS to rule out contaminants (e.g., acetylated byproducts) .

Q. Q5. What methodologies identify and quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Detect non-UV-active impurities (e.g., alkylated side products) .
  • Reference standards: Synthesize known impurities (e.g., N-acetyl derivatives) for spiking experiments .
  • Mass defect filtering: Use high-resolution MS (HRMS) to distinguish isotopic patterns of CF₃-containing impurities .

Q. Q6. How can computational chemistry predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis: Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic/nucleophilic sites .
  • MD Simulations: Model solvation effects (e.g., in DMF or THF) to assess steric hindrance at the para-CF₃ position .
  • QSPR models: Corrogate substituent effects (e.g., –F vs. –CF₃) on reaction rates using Hammett constants .

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